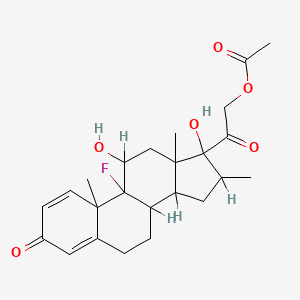

Dexamethasone-21-acetate

Description

BenchChem offers high-quality Dexamethasone-21-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dexamethasone-21-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUJBENLRBOFTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859567 | |

| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dexamethasone-21-Acetate: A Technical Guide to the Core Mechanism of Action

Introduction

Dexamethasone-21-acetate is a potent, synthetic glucocorticoid widely utilized for its significant anti-inflammatory and immunosuppressive properties.[1] It functions as an ester prodrug, which upon administration is metabolized into its active form, dexamethasone (B1670325).[2] Dexamethasone is approximately 25 times more potent as a glucocorticoid than hydrocortisone (B1673445) (cortisol).[3] This guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and quantitative parameters that define the action of dexamethasone-21-acetate, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: From Prodrug to Gene Regulation

The primary mechanism of action for dexamethasone-21-acetate is initiated by its conversion to dexamethasone, which then modulates gene expression through the glucocorticoid receptor (GR). This process can be broken down into several key steps:

-

Prodrug Conversion : Dexamethasone-21-acetate is metabolically hydrolyzed to dexamethasone, the biologically active glucocorticoid.

-

Cytosolic Receptor Binding : In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) like Hsp90 and Hsp70.[2] The lipophilic dexamethasone molecule diffuses across the cell membrane and binds to the ligand-binding domain of the GR.[2]

-

Receptor Activation and Translocation : This binding event induces a conformational change in the GR, causing it to dissociate from the HSP complex.[2] This "unmasking" exposes the GR's nuclear localization signals, facilitating the translocation of the activated ligand-receptor complex into the nucleus.[2]

Genomic Mechanisms: Transactivation and Transrepression

Once in the nucleus, the activated GR dimer exerts its effects primarily through two genomic mechanisms:

-

Transactivation : The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[1] This binding recruits co-activator proteins, leading to the upregulation of anti-inflammatory genes.[2] A key example is the increased production of Lipocortin-1 (Annexin A1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2][4]

-

Transrepression : The activated GR can also repress gene expression without directly binding to DNA. It physically interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5] This prevents them from binding to their DNA targets and initiating the transcription of pro-inflammatory genes, including cytokines (e.g., IL-1, TNF-α), chemokines, and adhesion molecules.[4][6]

Quantitative Data

While specific binding affinity data for the prodrug dexamethasone-21-acetate is not widely published, it is established that 21-esters of glucocorticoids generally show lower affinity for the GR than their parent alcohol forms. The following tables present quantitative data for dexamethasone , the active metabolite, as a benchmark for its potent activity.

Table 1: Binding Affinity of Dexamethasone for the Glucocorticoid Receptor (GR)

| Parameter | Value (nM) | Assay Type | Cell/Tissue Source | Reference |

|---|---|---|---|---|

| Kd | 6.7 | Radioligand Binding | Not Specified | |

| Ki | ~1.2 | Not Specified | Not Specified | [3] |

| IC50 | 38 | Not Specified | Not Specified |

| IC50 | 10.1 ± 1.5 | Fluorescence Polarization | Not Specified | |

Kd (Dissociation Constant): A measure of binding affinity; lower values indicate higher affinity. Ki (Inhibition Constant): The concentration of a competing ligand that occupies 50% of receptors at equilibrium. IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.

Table 2: Functional Potency of Dexamethasone

| Parameter | Value (nM) | Assay | Cell/Tissue Source | Reference |

|---|---|---|---|---|

| EC50 | 2.2 | Inhibition of GM-CSF release | A549 cells | [7] |

| EC50 | 36 | Induction of β₂-receptor transcription | Not Specified | [7] |

| IC50 | 0.5 | Inhibition of 3xκB activity | Not Specified | [7] |

| EC50 | 0.6 | GR Nuclear Translocation | HEK293 cells |[8] |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is a standard method for determining the binding affinity of a compound to its receptor by measuring its ability to compete with a known radiolabeled ligand.[9]

Methodology:

-

Receptor Preparation : Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable cell line (e.g., A549 lung carcinoma cells) or tissue source.[5]

-

Incubation : In a series of tubes, incubate the GR-containing cytosol with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone).[9]

-

Competition : Add varying concentrations of the unlabeled test compound (dexamethasone or its analogues) to the tubes to compete for binding to the GR.[9]

-

Equilibration : Allow the reaction to reach equilibrium.

-

Separation : Separate the receptor-bound radioligand from the free (unbound) radioligand. Common methods include adsorption of free ligand with dextran-coated charcoal or separation by gel filtration.[5]

-

Quantification : Quantify the radioactivity in the bound fraction using liquid scintillation counting.

-

Data Analysis : Plot the percentage of bound radioligand against the concentration of the unlabeled competitor. Use this curve to calculate the IC₅₀, which can then be used to determine the Ki.

Glucocorticoid Receptor (GR) Nuclear Translocation Assay

This cell-based imaging assay quantifies the movement of the GR from the cytoplasm to the nucleus upon ligand activation.[8]

Methodology:

-

Cell Culture : Plate cells engineered to express a fluorescently tagged GR (e.g., GFP-GR) in a multi-well plate (e.g., 96-well).[10] Incubate for 18-24 hours to allow for cell attachment.

-

Compound Addition : Add test compounds (e.g., dexamethasone) at various concentrations to the wells. Include appropriate controls (e.g., vehicle only).

-

Incubation : Incubate the cell plate for a defined period (e.g., 2 hours) at 37°C to allow for receptor translocation.[10]

-

Fixation and Staining : Fix the cells with a fixing solution (e.g., paraformaldehyde). Wash the cells and stain the nuclei with a DNA dye such as Hoechst.[10]

-

Imaging : Acquire fluorescent images of the cells using a high-content screening (HCS) instrument or a fluorescence microscope. Use separate channels for the fluorescent GR and the nuclear stain.[10]

-

Image Analysis : Use image analysis software to define the cytoplasmic and nuclear compartments of each cell. Quantify the fluorescence intensity of the tagged GR in both compartments.

-

Data Analysis : Calculate the ratio of nuclear to cytoplasmic fluorescence intensity. Plot this ratio against the compound concentration to determine the EC₅₀ for translocation.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is a powerful technique used to investigate the interaction between proteins (like the GR) and DNA within the cell, identifying the specific DNA sites where the protein binds.[11]

Methodology:

-

Cross-linking : Treat cells with a reagent (e.g., formaldehyde) to create reversible covalent cross-links between proteins and DNA that are in close proximity.[11]

-

Cell Lysis and Chromatin Fragmentation : Lyse the cells to release the nucleus. Isolate the chromatin and shear it into smaller fragments (typically 200-1000 base pairs) using sonication or enzymatic digestion.[11]

-

Immunoprecipitation : Add an antibody specific to the target protein (GR) to the chromatin solution. The antibody will bind to the GR, which is still cross-linked to its DNA binding sites.

-

Isolation : Use antibody-binding beads (e.g., Protein A/G agarose) to precipitate the antibody-GR-DNA complex.[11]

-

Reverse Cross-linking : Elute the complex from the beads and reverse the cross-links by heating to separate the DNA from the protein.

-

DNA Purification : Purify the DNA fragments that were bound by the GR.

-

Analysis : Analyze the purified DNA using quantitative PCR (ChIP-qPCR) with primers for specific gene promoters or by high-throughput sequencing (ChIP-Seq) to identify binding sites across the entire genome.[11]

References

- 1. What is Dexamethasone Acetate used for? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Dexamethasone - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Dexamethasone Acetate? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. innoprot.com [innoprot.com]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

Dexamethasone-21-Acetate and the Glucocorticoid Receptor: An In-depth Technical Guide

This technical guide offers a comprehensive analysis of the interaction between dexamethasone-21-acetate and the glucocorticoid receptor (GR). It is intended for researchers, scientists, and drug development professionals, providing detailed information on the binding mechanism, quantitative affinity data, experimental methodologies, and the associated signaling pathways.

Introduction: The Glucocorticoid Receptor and Dexamethasone-21-Acetate

The glucocorticoid receptor (GR) is a crucial member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1][2] It mediates the physiological and pharmacological actions of glucocorticoids, which are involved in a vast array of processes, including metabolism, stress response, and inflammation.[3] In its inactive state, the GR is located in the cytoplasm within a multiprotein complex that includes heat shock proteins (HSPs).[3]

Dexamethasone-21-acetate is a potent, synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties.[4][5] Structurally, it is an ester prodrug of dexamethasone (B1670325). Upon administration, it is metabolized to its active form, dexamethasone, which then binds to the glucocorticoid receptor to elicit a cellular response. The mechanism of action involves crossing the cell membrane and binding to the intracellular GR, which then modulates gene expression.[4]

Mechanism of Action and Signaling Pathway

The binding of an active glucocorticoid, such as dexamethasone, to the GR's ligand-binding domain (LBD) initiates a cascade of molecular events.[1][6]

-

Ligand Binding and Conformational Change : Upon binding the ligand, the GR undergoes a significant conformational change.[2]

-

Dissociation and Nuclear Translocation : This change leads to the dissociation of the HSP chaperone complex.[3] The now-activated GR-ligand complex exposes a nuclear localization sequence, allowing it to translocate from the cytoplasm into the nucleus.[6]

-

Dimerization and DNA Binding : Inside the nucleus, the GR typically dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[1]

-

Gene Transcription Modulation : The binding of the GR dimer to GREs recruits a complex of co-activators or co-repressors, leading to the transactivation or transrepression of target gene transcription.[3] This modulation of gene expression is the basis for the widespread physiological effects of glucocorticoids.[4][7]

Quantitative Binding Data

Dexamethasone-21-acetate is a prodrug that is converted to dexamethasone. A key principle in glucocorticoid structure-activity relationships is that 21-esters, such as the acetate (B1210297) form, generally exhibit lower binding affinity for the GR compared to their parent alcohol forms.[8] Therefore, while specific binding data for dexamethasone-21-acetate is limited, the affinity of its active metabolite, dexamethasone, provides the critical benchmark for its potency. The following tables summarize the binding affinity of dexamethasone for the glucocorticoid receptor.

Table 1: Dissociation Constant (Kd) of Dexamethasone for the Glucocorticoid Receptor

| Kd (nM) | Assay Type | Cell/Tissue Source |

|---|---|---|

| 1.2 | Not Specified | Not Specified[9] |

| 2.0 | Competition Binding Assay | Cells expressing human GR[10] |

| 3.7 | Fluorescence Polarization | Not Specified[11] |

| 6.7 | Radioligand Binding Assay | Not Specified |

Table 2: Half-maximal Inhibitory/Effective Concentration (IC50/EC50) of Dexamethasone

| Value (nM) | Type | Assay Description | Cell Line |

|---|---|---|---|

| 0.5 | IC50 | Inhibition of 3xκB activity | Not Specified[12] |

| 2.2 | EC50 | Inhibition of GM-CSF release | A549 cells[12] |

| 2.5 | EC50 | Transrepression of AP1 activity | A549 cells[11] |

| 36.0 | EC50 | Induction of β2-receptor transcription | Not Specified[12] |

References

- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. portlandpress.com [portlandpress.com]

- 4. What is Dexamethasone Acetate used for? [synapse.patsnap.com]

- 5. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 7. What is the mechanism of Dexamethasone Acetate? [synapse.patsnap.com]

- 8. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dexamethasone - Wikipedia [en.wikipedia.org]

- 10. oncotarget.com [oncotarget.com]

- 11. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. medchemexpress.com [medchemexpress.com]

Dexamethasone-21-acetate chemical structure and properties

Dexamethasone-21-acetate is a potent synthetic glucocorticoid and a corticosteroid ester, widely utilized for its significant anti-inflammatory and immunosuppressant properties.[1][2] As a prodrug, it is converted to its active form, dexamethasone (B1670325), which mediates a complex network of signaling pathways to modulate immune responses. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for dexamethasone-21-acetate, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Dexamethasone-21-acetate is a derivative of cortisol and is structurally characterized by a perhydro-cyclopentano-phenanthrene ring system.[3][4] Key structural features include a fluorine atom at the 9α position, a methyl group at the 16α position, and an acetate (B1210297) group at the C21 position, which enhances its lipophilicity compared to dexamethasone.[4][5]

Table 1: Chemical Identification of Dexamethasone-21-Acetate

| Identifier | Value | Reference |

| IUPAC Name | [2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | [1] |

| Synonyms | Dexamethasone acetate, Decadronal, Decadron-LA, 9α-Fluoro-16α-methylprednisolone-21-acetate | [1][6] |

| CAS Number | 1177-87-3 | [1][6] |

| Molecular Formula | C₂₄H₃₁FO₆ | [1][6] |

| PubChem CID | 236702 | [1] |

Physicochemical and Spectroscopic Properties

Dexamethasone-21-acetate is a white to almost white crystalline powder.[7] Its physical and chemical properties are critical for its formulation, delivery, and biological activity.

Table 2: Physicochemical Properties of Dexamethasone-21-Acetate

| Property | Value | Reference |

| Molecular Weight | 434.50 g/mol | [1] |

| Physical State | Solid, Crystalline Powder | [7][8][9] |

| Melting Point | 238-240 °C (lit.) | [10] |

| Solubility | Water: Practically insoluble (100 mg/L at 25°C) | |

| Aqueous Buffers: Sparingly soluble | [9] | |

| DMSO: ~30 mg/mL | [9] | |

| Ethanol: ~3 mg/mL | [9] | |

| Methanol: Freely soluble | ||

| Acetone (B3395972): Freely soluble | ||

| Chloroform: Soluble | ||

| Dioxane: Soluble | ||

| Specific Rotation | +84.0 to +90.0 deg (c=1, Dioxane) |

Table 3: Spectroscopic Data for Dexamethasone-21-Acetate

| Technique | Key Data Points | Reference |

| UV/Vis Spectroscopy | λmax: 239 nm | [9] |

| Infrared (IR) Spectroscopy | KBr disc spectrum available from Coblentz Society | [1][11] |

| Mass Spectrometry (GC-MS) | Major peaks at 375, 121, 122 m/z | [1] |

| LC-MS | Precursor Adduct [M-H]⁻ at 433.2033 | [1] |

Mechanism of Action and Signaling Pathways

The therapeutic effects of dexamethasone-21-acetate are mediated by its active metabolite, dexamethasone, which functions as a potent agonist for the glucocorticoid receptor (GR).[2][12][13] The mechanism involves both genomic and non-genomic pathways.

Genomic Pathway

The primary mechanism is genomic, involving the regulation of gene expression.[12] The lipophilic dexamethasone molecule diffuses across the cell membrane and binds to the cytosolic GR, which is complexed with heat shock proteins (HSPs).[12] This binding induces a conformational change, leading to the dissociation of HSPs and the translocation of the activated GR-ligand complex into the nucleus.

Inside the nucleus, the GR complex modulates gene transcription in two main ways:

-

Transactivation: The GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This recruits co-activators, leading to the increased transcription of anti-inflammatory genes, such as Annexin A1 (also known as Lipocortin-1), which inhibits phospholipase A2 and subsequently the production of prostaglandins (B1171923) and leukotrienes.[2][12]

-

Transrepression: The GR complex can repress the expression of pro-inflammatory genes without direct DNA binding. It achieves this by physically interacting with and inhibiting key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][12][13] This leads to a decreased production of cytokines, chemokines, and adhesion molecules.

Non-Genomic Pathways

Dexamethasone can also elicit rapid cellular responses that are independent of gene transcription.[12] These non-genomic effects occur within minutes and involve the interaction of the cytosolic GR with various signaling molecules. For instance, dexamethasone can rapidly activate the PI3K/Akt signaling pathway in certain cells and can also interfere with T-cell receptor (TCR) signaling at a post-receptor stage.[12][14]

Experimental Protocols

This section details methodologies for the synthesis, analysis, and application of dexamethasone-21-acetate.

Synthesis: 21-Acetylation of Dexamethasone

This protocol describes a method for the acetylation of the C21 hydroxyl group of dexamethasone to yield dexamethasone-21-acetate.[15]

Methodology:

-

Reaction Setup: In a dry, clean reaction vessel under a nitrogen atmosphere, dissolve 10g of dexamethasone and 1g of sodium acetate (catalyst) in 100ml of a mixed solvent of tetrahydrofuran (B95107) (THF) and acetone (e.g., 38:1 weight ratio).

-

Heating: Warm the mixture to 40°C with stirring until all solids are dissolved.

-

Acetylation: Add 1.5 molar equivalents of acetic anhydride (B1165640) to the solution.

-

Reaction Monitoring: Maintain the reaction at 40°C for approximately 5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the excess acetic anhydride by adding methanol.

-

Isolation: Concentrate the solution under reduced pressure. Pour the resulting residue into 5°C water and stir to precipitate the product.

-

Purification: Collect the solid product by filtration and dry to obtain dexamethasone-21-acetate.

References

- 1. Dexamethasone Acetate | C24H31FO6 | CID 236702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Dexamethasone Acetate? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Dexamethasone - Wikipedia [en.wikipedia.org]

- 5. Dexamethasone Acetate‐Loaded PLGA Nanospheres Targeting Liver Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dexamethasone-21-acetate [webbook.nist.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Dexamethasone acetate | TargetMol [targetmol.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Dexamethasone-17-acetate | 1177-87-3 [chemicalbook.com]

- 11. Dexamethasone-21-acetate [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Dexamethasone inhibits the early steps of antigen receptor signaling in activated T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN108752411A - A kind of 21 acetylization reaction techniques of C21 steroids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Purification of Dexamethasone-21-acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Dexamethasone-21-acetate, a potent synthetic glucocorticoid. The document details experimental protocols, presents quantitative data for comparative analysis, and includes visualizations of the synthetic workflow and the relevant biological signaling pathway to facilitate a deeper understanding of the processes involved.

Synthesis of Dexamethasone-21-acetate

The primary method for synthesizing Dexamethasone-21-acetate is through the esterification of the 21-hydroxyl group of Dexamethasone with acetic anhydride (B1165640). Various solvents, catalysts, and reaction conditions have been explored to optimize yield and purity.

General Reaction Scheme

The synthesis involves the reaction of Dexamethasone with acetic anhydride, typically in the presence of a catalyst and a suitable solvent system, to yield Dexamethasone-21-acetate.

Experimental Protocol: Acetylation of Dexamethasone

The following protocol is based on methodologies described in patent literature, which outlines a robust procedure for the synthesis of Dexamethasone-21-acetate.[1]

Materials:

-

Dexamethasone

-

Acetic anhydride

-

Sodium acetate (B1210297) (catalyst)

-

Tetrahydrofuran (B95107) (THF)

-

Deionized water

-

Nitrogen gas

-

Reaction flask

-

Stirrer

-

Heating mantle with temperature control

-

Condenser

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

To a clean and dry reaction flask, add 10g of Dexamethasone, 1g of sodium acetate, and a mixed solvent of 100ml of tetrahydrofuran and acetone. The ratio of THF to acetone can be varied to optimize the reaction (e.g., 6:1 by weight).[1]

-

Protect the reaction mixture with a nitrogen atmosphere.[1]

-

Begin stirring the mixture and warm it to 40°C until the solids are completely dissolved.[1]

-

Add 1.5 molar equivalents of acetic anhydride to the reaction mixture.[1]

-

Maintain the reaction temperature at 40°C for 5 hours, with continuous stirring.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding methanol.[1]

-

Concentrate the mixture under reduced pressure to remove the solvents.[1]

-

Pour the concentrated residue into cold water (approximately 5°C) to precipitate the product.[1]

-

Stir the resulting slurry to wash the product.[1]

-

Collect the solid product by filtration.

-

Dry the filtered product under vacuum to obtain Dexamethasone-21-acetate.[1]

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of Dexamethasone-21-acetate.

Purification of Dexamethasone-21-acetate

Purification of the crude Dexamethasone-21-acetate is crucial to remove unreacted starting materials, by-products, and residual solvents to meet pharmaceutical standards. Recrystallization is a common and effective method for this purpose.

Experimental Protocol: Recrystallization

The choice of solvent is critical for successful recrystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common solvents for the recrystallization of steroids include ethanol, methanol, acetone, and mixtures such as hexane/acetone or hexane/ethyl acetate.[2][3]

Materials:

-

Crude Dexamethasone-21-acetate

-

Recrystallization solvent (e.g., methanol, ethanol, or acetone)

-

Erlenmeyer flask

-

Hot plate

-

Condenser

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

Procedure:

-

Place the crude Dexamethasone-21-acetate in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent to the flask, just enough to wet the solid.

-

Gently heat the mixture on a hot plate while stirring to dissolve the solid.

-

If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained. Avoid adding excess solvent.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

-

To maximize crystal yield, place the flask in an ice bath for about 30 minutes.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to remove all traces of the solvent.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of Dexamethasone-21-acetate is typically assessed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

HPLC Conditions:

-

Column: C18 column (e.g., LiChrospher 100 RP-18, 250 mm x 4.6 mm, 5 µm particle size).[4][5]

-

Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v) or acetonitrile (B52724) and water.[4][5][6]

-

Injection Volume: 20 µL.[5]

-

Column Temperature: 30 ± 2 °C.[5]

Sample Preparation: Prepare a standard solution of Dexamethasone-21-acetate in the mobile phase or a suitable solvent like methanol. Dissolve the synthesized and purified product in the same solvent to a known concentration for analysis.

Quantitative Data Summary

The following table summarizes the quantitative data from various synthesis experiments as described in the cited patent.[1]

| Experiment | Dexamethasone (g) | Sodium Acetate (g) | THF (ml) | Acetone (ml) | THF:Acetone Ratio (w/w) | Acetic Anhydride (molar eq.) | Reaction Time (h) | Reaction Temp (°C) | Yield (%) | Purity (%) |

| 1 | 10 | 1 | 100 | As per 6:1 ratio | 6:1 | 1.5 | 5 | 40 | 111 | 99.2 |

| 2 | 10 | 1 | 100 | As per 8:1 ratio | 8:1 | 1.5 | 5 | 40 | 110 | 99.3 |

| 3 | 10 | 1 | 100 | As per 38:1 ratio | 38:1 | 1.5 | 5 | 40 | 101 | 99.2 |

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Dexamethasone, the active form of Dexamethasone-21-acetate, exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.

References

Downstream Gene Targets of Dexamethasone-21-Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone-21-acetate, a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent. Its therapeutic effects are primarily mediated by its active form, dexamethasone (B1670325), which modulates the expression of a wide array of downstream gene targets. This technical guide provides a comprehensive overview of the genes regulated by dexamethasone-21-acetate, supported by quantitative data from various studies, detailed experimental protocols, and visual representations of key signaling pathways and workflows. Dexamethasone exerts its effects by binding to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex translocates to the nucleus, where it directly or indirectly regulates gene transcription through two primary mechanisms: transactivation and transrepression.[1][2][3] This modulation of gene expression underlies its profound physiological and therapeutic effects.

Core Signaling Pathway

Dexamethasone-21-acetate readily enters the cell and is intracellularly converted to its active form, dexamethasone. Dexamethasone then binds to the glucocorticoid receptor (GR), which is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation of anti-inflammatory genes. Conversely, the GR can also repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1, a process known as transrepression.

Quantitative Data on Downstream Gene Targets

The following tables summarize the quantitative changes in the expression of key downstream gene targets of dexamethasone across various cell types and studies.

Table 1: Upregulated Gene Targets by Dexamethasone

| Gene | Cell Type | Fold Change | Treatment Conditions | Reference |

| FKBP5 | Human Adipose Tissue | ~7-fold | 0.003-3 µmol/L for 24h | [4] |

| Murine Cochlear Tissue | >3-fold | 48h in vitro | [5] | |

| Myeloma Cells | ~4-fold | 0.1 µM | [6] | |

| GILZ (TSC22D3) | Murine Cochlear Tissue | >3-fold | 48h in vitro | [5] |

| Myeloma Cells | Variable, significant induction | 0.1 µM for 24h | [6][7] | |

| ANXA1 (Annexin A1) | Human Leukocytes | Increased expression | 100 mg hydrocortisone (B1673445) (in vivo) | [8] |

| Arthritic Mouse Joints | Significantly increased | Dexamethasone treatment (in vivo) | [9] | |

| c-IAP2 | Human Lung Epithelial (A549) | 14-fold (2h), 9-fold (24h) | Dexamethasone alone | [10] |

| Human Lung Epithelial (A549) | 34-fold (2h), 36-fold (24h) | Dexamethasone + TNF-α | [10] | |

| SGK-1 | Breast Epithelial Cells | Induced | 10⁻⁶ M Dexamethasone for 30 min | [11] |

| MKP-1 | Breast Epithelial Cells | Induced | 10⁻⁶ M Dexamethasone for 30 min | [11] |

| CYP3A1 | Rat Small Intestine, Colon, Liver, Kidney, Brain Microvessels | Increased | 1 or 20 mg/kg/day for 3 days (in vivo) | [12] |

| CYP2A6 | Human Hepatocytes | Increased mRNA and protein | 100 nM Dexamethasone for 24h | [13] |

Table 2: Downregulated Gene Targets by Dexamethasone

| Gene | Cell Type | Fold Change / % Repression | Treatment Conditions | Reference |

| IL-6 | RAW 264.7 Macrophages | Dose-dependent reduction | Pre-treatment with Dexamethasone, then LPS stimulation | [14] |

| Human Pulmonary A549 Cells | Significantly repressed | 1 µM Dexamethasone for 6h with IL-1β stimulation | [15] | |

| TNF-α | RAW 264.7 Macrophages | Significant reduction in secretion and mRNA | Dexamethasone treatment with LPS stimulation | [16] |

| Human Adipocytes | Inhibited TNFα-induced expression | Dexamethasone treatment with TNF-α stimulation | [17] | |

| COX-2 | Mouse Lungs | Marked decrease | 5 and 10 mg/kg Dexamethasone with LPS stimulation (in vivo) | [18] |

| NF-κB (p65) | Mouse Lungs | Marked decrease | 5 and 10 mg/kg Dexamethasone with LPS stimulation (in vivo) | [18] |

| mdr1a/1b | Rat Liver | 85-90% decrease | 1 or 20 mg/kg/day for 3 days (in vivo) | [12] |

Experimental Protocols

Protocol 1: Gene Expression Analysis in Cell Culture

This protocol outlines a general procedure for treating cultured cells with dexamethasone and subsequently analyzing gene expression changes using quantitative real-time PCR (qPCR).

Methodology:

-

Cell Culture: Plate cells (e.g., A549, HepG2, or primary cells) in appropriate culture vessels and grow to 70-80% confluency.

-

Dexamethasone Treatment: Treat cells with the desired concentration of dexamethasone-21-acetate (e.g., 100 nM to 1 µM) or a vehicle control (e.g., ethanol (B145695) or DMSO) for the specified duration (e.g., 6, 24, or 48 hours).

-

RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by agarose (B213101) gel electrophoresis.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., SuperScript II, Invitrogen) with random primers.[1]

-

Quantitative Real-Time PCR (qPCR): Perform qPCR using a real-time PCR system (e.g., Roche 480 LightCycler) with SYBR Green or TaqMan probe-based assays for the target genes and a stable housekeeping gene (e.g., GAPDH, ACTB).[1]

-

Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and compared between dexamethasone-treated and vehicle-treated samples.[19]

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol describes the general steps for performing ChIP to identify the direct binding of the glucocorticoid receptor (GR) to the regulatory regions of its target genes.

Methodology:

-

Cell Treatment and Cross-linking: Treat cultured cells with dexamethasone. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for a short period (e.g., 10 minutes) at room temperature. Quench the cross-linking reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release the nuclei. Isolate the nuclei and lyse them to release the chromatin. Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade antibody specific for the glucocorticoid receptor (GR). Add Protein A/G magnetic beads to immunoprecipitate the antibody-GR-chromatin complexes.

-

Washing and Elution: Wash the beads several times to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating the samples. Purify the DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific gene regulatory regions or by high-throughput sequencing (ChIP-seq) to identify genome-wide GR binding sites.[20]

Conclusion

Dexamethasone-21-acetate, through its active metabolite dexamethasone, profoundly influences gene expression, leading to its potent anti-inflammatory and immunosuppressive effects. This guide has provided a detailed overview of the key downstream gene targets, summarizing quantitative data on their regulation and outlining standard experimental protocols for their investigation. The provided signaling pathway and workflow diagrams offer a visual framework for understanding the molecular mechanisms and experimental approaches in this field. This information serves as a valuable resource for researchers and professionals in drug development, facilitating further exploration into the therapeutic applications and molecular intricacies of glucocorticoid action.

References

- 1. Dexamethasone Stimulated Gene Expression in Peripheral Blood is a Sensitive Marker for Glucocorticoid Receptor Resistance in Depressed Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 3. Quantitative tissue-specific dynamics of in vivo GILZ mRNA expression and regulation by endogenous and exogenous glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FKBP5 expression in human adipose tissue increases following dexamethasone exposure and is associated with insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microarray analysis of the effect of dexamethasone on murine cochlear explants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the impact of dexamethasone on gene regulation in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Annexin-A1: a pivotal regulator of the innate and adaptive immune systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ukm.my [ukm.my]

- 10. Dexamethasone and tumor necrosis factor-alpha act together to induce the cellular inhibitor of apoptosis-2 gene and prevent apoptosis in a variety of cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Using real-time quantitative TaqMan RT-PCR to evaluate the role of dexamethasone in gene regulation of rat P-glycoproteins mdr1a/1b and cytochrome P450 3A1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mutant glucocorticoid receptor binding elements on the interleukin-6 promoter regulate dexamethasone effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Dexamethasone inhibits tumor necrosis factor-alpha-induced apoptosis and interleukin-1 beta release in human subcutaneous adipocytes and preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Differential Effects of Fkbp4 and Fkbp5 on Regulation of the Proopiomelanocortin Gene in Murine AtT-20 Corticotroph Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

The In Vivo Odyssey of Dexamethasone-21-Acetate: A Technical Guide to its Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone (B1670325), a potent synthetic glucocorticoid, is a cornerstone in the treatment of a myriad of inflammatory and autoimmune conditions.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile—the journey it undertakes within a living organism. Dexamethasone is often administered as a prodrug ester, such as dexamethasone-21-acetate, to modify its physicochemical properties and influence its absorption and duration of action.[2] This technical guide provides an in-depth exploration of the in vivo pharmacokinetics of dexamethasone-21-acetate, detailing its absorption, distribution, metabolism, and excretion (ADME). It further outlines common experimental protocols for its study and illustrates the intricate signaling pathways it modulates.

Dexamethasone-21-acetate is a more lipophilic and less water-soluble compound compared to its phosphate (B84403) ester counterpart.[2] This property often results in a slower rate of absorption and conversion to the active dexamethasone molecule, making it suitable for applications requiring sustained therapeutic effects.[3] Understanding the nuances of its pharmacokinetic journey is paramount for optimizing drug delivery, designing effective dosing regimens, and developing novel therapeutic strategies.

Pharmacokinetic Profile of Dexamethasone-21-Acetate

The in vivo behavior of dexamethasone-21-acetate is characterized by its conversion to the pharmacologically active dexamethasone. The acetate (B1210297) ester is hydrolyzed by esterases present in the blood and tissues.[4] The rate of this hydrolysis and the subsequent ADME of dexamethasone determine the overall pharmacokinetic profile.

Absorption

The absorption of dexamethasone-21-acetate is highly dependent on the route of administration and the formulation.

-

Intramuscular (IM) Administration: Following IM injection, dexamethasone-21-acetate is absorbed more slowly than more soluble esters like dexamethasone sodium phosphate. This delayed absorption creates a depot effect at the site of injection, leading to a prolonged therapeutic presence.[5] For instance, a 3mg intramuscular dose of dexamethasone acetate reaches a maximum plasma concentration (Cmax) of 34.6 ng/mL with a time to maximum concentration (Tmax) of 2.0 hours.[5]

-

Oral Administration: While less common for the acetate form, oral administration of dexamethasone generally results in good bioavailability, typically around 80-90%.[1] However, the absorption of the less soluble acetate ester may be more variable.

-

Intra-articular Administration: When injected directly into a joint, dexamethasone-21-acetate provides a localized and sustained anti-inflammatory effect due to its slow dissolution and absorption from the synovial space.

Distribution

Once converted to dexamethasone, the drug distributes throughout the body.

-

Protein Binding: Dexamethasone is approximately 77% bound to plasma proteins, primarily albumin.[6] This binding is lower than that of many other corticosteroids.[7]

-

Tissue Penetration: Dexamethasone penetrates into various tissues and bodily fluids, including cerebrospinal fluid.[7] Studies in rats have shown that dexamethasone distributes to the liver, spleen, lung, and inflamed tissues.[8] When administered as a lipid emulsion, dexamethasone acetate showed higher concentrations in these tissues compared to dexamethasone sodium phosphate, which had a higher concentration in muscles.[8]

Metabolism

Dexamethasone, released from the acetate ester, is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[9] The major metabolite is 6β-hydroxy-dexamethasone.[10]

Excretion

The metabolites of dexamethasone, along with a small amount of unchanged drug, are primarily excreted in the urine.[1][6] Less than 10% of the total body clearance of dexamethasone is via renal excretion.[6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of dexamethasone following administration of its various forms in different species. It is important to note that direct comparative data for dexamethasone-21-acetate across all species and routes is limited, and much of the available data pertains to dexamethasone or its phosphate ester.

Table 1: Pharmacokinetic Parameters of Dexamethasone and its Esters in Humans

| Parameter | Dexamethasone (Oral) | Dexamethasone Phosphate (IV) | Dexamethasone Acetate (IM) | Reference(s) |

| Bioavailability | ~78-83% | 100% | Slower absorption | [11] |

| Tmax (Time to Peak Concentration) | 1 hour (range: 0.5-4) | Within 5 minutes (for conversion to dexamethasone) | 2.0 ± 1.2 hours | [5][6][12] |

| Cmax (Peak Plasma Concentration) | 13.9 ± 6.8 ng/mL (1.5mg dose) | - | 34.6 ± 6.0 ng/mL (3mg dose) | [5] |

| Elimination Half-life | ~4 hours (plasma) | ~190 minutes (plasma) | - | [6][7] |

| Protein Binding | ~77% | ~77% | ~77% | [6] |

Table 2: Pharmacokinetic Parameters of Dexamethasone and its Esters in Animal Models

| Species | Route of Administration | Formulation | Tmax (hours) | Cmax (ng/mL) | Elimination Half-life (hours) | Bioavailability | Reference(s) |

| Rat | Intramuscular | Dexamethasone Phosphate | ~0.23 | - | ~2.3 | 86% | [13] |

| Dog | Intravenous | Dexamethasone Alcohol | - | - | ~2-2.3 | - | [4] |

| Dog | Intramuscular | Dexamethasone 21-Isonicotinate | ~0.5-0.67 | - | - | - | [4] |

| Pig | Subcutaneous | Dexamethasone-21-trimethylacetate | ~4 | ~3 | - | - | [4] |

| Rabbit | Intravitreal Implant | Dexamethasone | 468 (19.5 days) | 3100 | 40.3 | - | [14] |

Experimental Protocols

The study of dexamethasone-21-acetate pharmacokinetics requires robust and validated experimental methods. Below are detailed methodologies for key experiments.

In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the pharmacokinetic profile of dexamethasone-21-acetate following intramuscular administration in rats.

Materials:

-

Dexamethasone-21-acetate

-

Vehicle for injection (e.g., sterile sesame oil)

-

Male Sprague-Dawley rats (250-300g)

-

Cannulation supplies for blood collection (if applicable)

-

Microcentrifuge tubes with anticoagulant (e.g., EDTA)

-

Analytical equipment: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS)

Protocol:

-

Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the study, with ad libitum access to food and water.

-

Dosing Formulation: Prepare a sterile suspension of dexamethasone-21-acetate in the chosen vehicle at the desired concentration.

-

Dosing: Administer a single intramuscular injection of the dexamethasone-21-acetate formulation into the gluteal muscle of the rats at a specified dose (e.g., 1 mg/kg).

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Place samples into tubes containing anticoagulant and immediately place on ice.

-

Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

-

Sample Analysis:

-

Sample Preparation: Perform a liquid-liquid or solid-phase extraction to isolate dexamethasone and its acetate form from the plasma matrix.

-

Quantification: Analyze the extracted samples using a validated HPLC-MS/MS method to determine the concentrations of both dexamethasone-21-acetate and dexamethasone.

-

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, area under the curve (AUC), clearance, and elimination half-life.

Analytical Method for Quantification in Biological Samples

A variety of analytical methods are available for the quantification of dexamethasone in biological fluids, with HPLC-MS/MS being the most sensitive and specific.[15]

Instrumentation:

-

Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)[16]

Sample Preparation (Liquid-Liquid Extraction):

-

To a 100 µL plasma sample, add an internal standard.

-

Add 1 mL of ethyl acetate and vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Signaling Pathways and Experimental Workflows

Dexamethasone exerts its effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor.[17] The binding of dexamethasone to the cytoplasmic GR triggers a cascade of events leading to changes in gene expression.

Figure 1. Dexamethasone signaling pathway.

The experimental workflow for a typical in vivo pharmacokinetic study is a multi-step process that requires careful planning and execution.

Figure 2. Experimental workflow for an in vivo pharmacokinetic study.

Conclusion

Dexamethasone-21-acetate serves as a valuable prodrug of dexamethasone, offering a modified pharmacokinetic profile characterized by slower absorption and a prolonged duration of action, particularly following intramuscular administration. Its in vivo behavior is dictated by the rate of hydrolysis to the active dexamethasone moiety and the subsequent distribution, metabolism, and excretion of dexamethasone. A thorough understanding of these pharmacokinetic principles, supported by robust experimental design and sensitive analytical methods, is crucial for the effective preclinical and clinical development of dexamethasone-21-acetate and other corticosteroid therapies. This guide provides a foundational understanding for researchers and drug development professionals to navigate the complexities of dexamethasone-21-acetate pharmacokinetics and to design informed and impactful studies.

References

- 1. Dexamethasone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 812. Dexamethasone (WHO Food Additives Series 33) [inchem.org]

- 5. Dexamethasone Acetate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. medicines.org.uk [medicines.org.uk]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. A comparison of the bioavailability and potency of dexamethasone phosphate and sulphate in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparative Ocular Pharmacokinetics of Dexamethasone Implants in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jpsbr.org [jpsbr.org]

- 16. mhlw.go.jp [mhlw.go.jp]

- 17. benchchem.com [benchchem.com]

Dexamethasone-21-Acetate: A Technical Guide to its Effects on Inflammatory Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone-21-acetate, a synthetic glucocorticoid prodrug, is renowned for its potent anti-inflammatory and immunosuppressive properties. Upon administration, it is rapidly metabolized to its active form, dexamethasone (B1670325), which exerts its effects primarily through the modulation of gene expression. This technical guide provides a comprehensive overview of the molecular mechanisms by which dexamethasone-21-acetate influences inflammatory gene expression, with a focus on key signaling pathways, quantitative data on its inhibitory effects, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a core resource for researchers and professionals in the fields of inflammation, immunology, and drug development.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

Dexamethasone-21-acetate readily diffuses across the cell membrane. In the cytoplasm, it is converted to dexamethasone, which then binds to the glucocorticoid receptor (GR). In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, causing its dissociation from the HSP complex. The activated GR-dexamethasone complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms:

-

Transactivation: The GR complex directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to an increase in their transcription.

-

Transrepression: More central to its anti-inflammatory effects, the GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference prevents the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes involved in the inflammatory cascade.[1][2]

Inhibition of Key Inflammatory Signaling Pathways

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, driving the expression of numerous pro-inflammatory cytokines and enzymes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Dexamethasone interferes with this pathway at multiple levels:

-

Increased IκBα Synthesis: The activated GR can bind to GREs in the promoter of the IκBα gene, upregulating its transcription. The newly synthesized IκBα can then enter the nucleus, bind to NF-κB, and export it back to the cytoplasm, thereby terminating NF-κB-driven gene expression.

-

Direct Interaction with NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA and activating transcription.[1][3]

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), play crucial roles in the inflammatory response by regulating the expression and stability of inflammatory mediators. Dexamethasone can suppress MAPK activity, primarily through the induction of MAPK Phosphatase-1 (MKP-1). MKP-1 is a dual-specificity phosphatase that dephosphorylates and inactivates p38 and JNK, thereby inhibiting their downstream signaling and reducing the expression of pro-inflammatory genes like COX-2.[4][5]

Quantitative Effects on Inflammatory Gene Expression

The anti-inflammatory effects of dexamethasone-21-acetate are dose-dependent. The following tables summarize the quantitative data on the inhibition of key inflammatory mediators by dexamethasone. Note: Most available data is for dexamethasone, the active metabolite of dexamethasone-21-acetate.

Table 1: Inhibition of Pro-Inflammatory Cytokine Production by Dexamethasone

| Cytokine | Cell Type | Stimulus | Dexamethasone Concentration | % Inhibition | Reference |

| TNF-α | Human Mononuclear Cells | LPS | 10⁻⁸ M | ~25% | [6] |

| LPS | 10⁻⁶ M | ~75% | [6] | ||

| IL-6 | Human Mononuclear Cells | LPS | 10⁻⁸ M | ~50% | [6] |

| LPS | 10⁻⁶ M | ~90% | [6] | ||

| IL-1β | Human Preadipocytes | TNF-α | 10⁻⁷ M | Significant | [7] |

Table 2: IC₅₀ Values for Dexamethasone Inhibition of Inflammatory Mediators

| Mediator | Cell Type | IC₅₀ | Reference |

| p38 MAPK Activity | HeLa Cells | 1-10 nM | [4] |

| Various Proteins | Human Retinal Pericytes | 2 nM - 1 µM | [8] |

| Lymphocyte Proliferation | Human PBMCs (RA Patients) | > 10⁻⁶ M (Resistant) | [9] |

Table 3: Effects of Dexamethasone on Inflammatory Enzyme Expression

| Enzyme | Cell Type | Effect | Reference |

| iNOS | Rat Hepatocytes | Marked repression of mRNA and protein | [3] |

| COX-2 | Human Lung Epithelial Cells | Significant inhibition of mRNA expression | [10] |

Experimental Protocols

Experimental Workflow for Assessing Anti-Inflammatory Effects

A typical workflow to evaluate the anti-inflammatory effects of dexamethasone-21-acetate on gene expression involves a series of in vitro experiments.

Protocol: Real-Time Quantitative PCR (RT-qPCR) for Inflammatory Gene Expression

Objective: To quantify the mRNA levels of inflammatory genes (e.g., TNF-α, IL-6, COX-2, iNOS) in response to dexamethasone-21-acetate treatment.

Materials:

-

Cultured cells (e.g., RAW 264.7 macrophages)

-

Dexamethasone-21-acetate

-

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers

-

Real-time PCR system

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of dexamethasone-21-acetate for a specified pre-incubation time, followed by stimulation with an inflammatory agent like LPS.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

-

qPCR: Prepare the qPCR reaction mixture containing cDNA, gene-specific primers, and qPCR master mix. Perform the qPCR using a real-time PCR system.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, normalized to a housekeeping gene (e.g., GAPDH). Calculate the fold change in gene expression in treated versus untreated cells.

Protocol: Western Blotting for NF-κB and MAPK Pathway Analysis

Objective: To assess the protein levels and phosphorylation status of key components of the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, JNK, ERK) signaling pathways.

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific to total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression and phosphorylation levels.

Protocol: MTT Cell Viability Assay

Objective: To evaluate the cytotoxicity of dexamethasone-21-acetate on the chosen cell line.

Materials:

-

Cultured cells

-

Dexamethasone-21-acetate

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Drug Treatment: Treat the cells with a range of concentrations of dexamethasone-21-acetate and incubate for the desired duration (e.g., 24, 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Conclusion

Dexamethasone-21-acetate is a potent anti-inflammatory agent that exerts its effects through the intricate regulation of inflammatory gene expression. Its primary mechanism involves the activation of the glucocorticoid receptor, leading to the transrepression of key pro-inflammatory transcription factors such as NF-κB and the modulation of signaling cascades like the MAPK pathway. This comprehensive guide provides researchers and drug development professionals with a foundational understanding of its molecular actions, quantitative data on its efficacy, and detailed protocols for its investigation. A thorough understanding of these principles is crucial for the continued development and application of glucocorticoid-based therapies in the management of inflammatory diseases.

References

- 1. Dexamethasone attenuates NF-kappa B DNA binding activity without inducing I kappa B levels in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dexamethasone suppresses expression of Nuclear Factor-kappaB in the cells of tracheobronchial lavage fluid in premature neonates with respiratory distress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dexamethasone suppresses iNOS gene expression by upregulating I-kappa B alpha and inhibiting NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dexamethasone Causes Sustained Expression of Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 and Phosphatase-Mediated Inhibition of MAPK p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dexamethasone causes sustained expression of mitogen-activated protein kinase (MAPK) phosphatase 1 and phosphatase-mediated inhibition of MAPK p38 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dexamethasone inhibits inflammatory response via down regulation of AP-1 transcription factor in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Journey of a Prodrug: An In-depth Technical Guide to the Uptake and Metabolism of Dexamethasone-21-acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone-21-acetate is a synthetic glucocorticoid prodrug designed to enhance the therapeutic efficacy of its active metabolite, dexamethasone (B1670325). This technical guide provides a comprehensive exploration of the cellular uptake and metabolic conversion of Dexamethasone-21-acetate. By leveraging its increased lipophilicity, this prodrug efficiently traverses cellular membranes before undergoing intracellular hydrolysis to release dexamethasone. This guide details the mechanisms of cellular entry, the enzymatic processes involved in its activation, and the subsequent signaling cascades initiated by the active compound. Included are quantitative data, detailed experimental protocols for analysis, and visual diagrams of the key pathways to provide a thorough resource for researchers in the field.

Introduction

Dexamethasone is a potent synthetic corticosteroid with well-established anti-inflammatory and immunosuppressive properties.[1] However, its clinical utility can be influenced by its physicochemical characteristics. Dexamethasone-21-acetate, an ester prodrug of dexamethasone, was developed to modify these properties, primarily to increase its lipophilicity.[2] This alteration is intended to facilitate its passage across biological membranes, leading to enhanced cellular uptake. Once inside the cell, the acetate (B1210297) group is cleaved by intracellular esterases, releasing the pharmacologically active dexamethasone.[3] Understanding the kinetics and mechanisms of this cellular uptake and metabolic activation is crucial for optimizing drug delivery and therapeutic outcomes.

Cellular Uptake of Dexamethasone-21-acetate

The primary mechanism for the cellular entry of Dexamethasone-21-acetate is believed to be passive diffusion across the plasma membrane. This is attributed to its increased lipophilicity compared to the parent compound, dexamethasone.[2][4] While the conventional understanding is that lipophilic steroids freely diffuse across cell membranes, there is also evidence suggesting the involvement of active transport mechanisms for some steroids, mediated by proteins like megalin.[1] However, for Dexamethasone-21-acetate, passive diffusion is considered the predominant route of entry.

The efficiency of this uptake is influenced by the physicochemical properties of the molecule. The addition of the acetate group at the 21-position increases the lipophilicity of the dexamethasone molecule, which generally correlates with an increased rate of permeation through lipid bilayers.[5]

Quantitative Data on Cellular Permeability

Direct quantitative data on the cellular uptake kinetics of Dexamethasone-21-acetate in many common cell lines are not extensively reported in the literature. However, studies on a series of dexamethasone esters in ocular permeability models have provided valuable insights. These studies have shown that the permeability coefficient of dexamethasone esters increases with the lipophilicity of the molecule.[5] It is important to note that the overall permeability is also affected by the rate of hydrolysis of the ester within the cellular environment.[5]

| Parameter | Dexamethasone | Dexamethasone-21-acetate | Reference |

| Log P (Octanol/Water Partition Coefficient) | 1.83 | Higher than Dexamethasone (specific value not consistently reported, but lipophilicity is increased) | [2] |

| Binding Affinity to Glucocorticoid Receptor (Relative) | Higher | Lower | [6] |

Table 1: Comparative Physicochemical and Binding Properties of Dexamethasone and Dexamethasone-21-acetate.

Intracellular Metabolism: The Activation of a Prodrug

Upon entering the cell, Dexamethasone-21-acetate is rapidly hydrolyzed to its active form, dexamethasone. This bioconversion is a critical step for its pharmacological activity, as Dexamethasone-21-acetate itself has a lower binding affinity for the glucocorticoid receptor (GR) compared to dexamethasone.[6]

The Role of Carboxylesterases

Subsequent Metabolism of Dexamethasone

Once activated, dexamethasone is further metabolized, primarily in the liver, by cytochrome P450 enzymes, with CYP3A4 being the major isoform involved.[5] The main metabolic pathways for dexamethasone include 6-hydroxylation and side-chain cleavage.[1][5]

Downstream Signaling Pathways

The pharmacological effects of Dexamethasone-21-acetate are mediated by its active metabolite, dexamethasone. Dexamethasone exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR).[1] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[5]

In the nucleus, the activated GR-dexamethasone complex modulates gene expression through two primary mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences called glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[1]

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1.[1]

Beyond these genomic effects, dexamethasone can also elicit rapid, non-genomic responses through interactions of the cytosolic GR with various signaling molecules, such as the PI3K/Akt pathway.[1]

Visualizing the Process

Cellular Uptake and Metabolism Workflow

Caption: Cellular uptake and activation of Dexamethasone-21-acetate.

Experimental Workflow for Analysis

Caption: Workflow for analyzing cellular uptake and metabolism.

Experimental Protocols

Protocol for Quantifying Cellular Uptake and Metabolism by HPLC

This protocol provides a method for the simultaneous determination of Dexamethasone-21-acetate and dexamethasone in a cellular matrix.[9]

Materials:

-

Cell culture medium

-

Dexamethasone-21-acetate

-

Dexamethasone standard

-

Triamcinolone Acetonide (Internal Standard)

-

Acetonitrile (B52724) (HPLC grade)

-

o-phosphoric acid

-

Ethyl acetate

-

C-18 HPLC column

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with Dexamethasone-21-acetate at various concentrations and for different time points.

-

Sample Collection:

-

Aspirate the culture medium (extracellular fraction).

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer or by sonication to obtain the intracellular fraction.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a known volume of the cell lysate or culture medium, add the internal standard (Triamcinolone Acetonide).

-

Add an equal volume of ethyl acetate and vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the phases.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Column: C-18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and 0.1% o-phosphoric acid in water.

-

Detection: UV detection at 254 nm.

-

Quantification: Create a standard curve using known concentrations of Dexamethasone-21-acetate and dexamethasone. Calculate the concentrations in the samples based on the peak areas relative to the internal standard.

-

Protocol for In Vitro Esterase Activity Assay

This protocol is adapted from general spectrophotometric esterase assays and can be used to determine the rate of hydrolysis of Dexamethasone-21-acetate.[10]

Materials:

-

Dexamethasone-21-acetate

-

Cell lysate or purified carboxylesterase

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile

-

HPLC system as described in Protocol 6.1

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer and the cell lysate or purified enzyme.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Add Dexamethasone-21-acetate (dissolved in a minimal amount of a suitable solvent like DMSO and then diluted in buffer) to the reaction mixture to a final desired concentration.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), take an aliquot of the reaction mixture.

-

-

Stop Reaction:

-

Immediately stop the enzymatic reaction in the aliquot by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.

-

-

Sample Preparation and Analysis:

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the concentrations of Dexamethasone-21-acetate and dexamethasone using the HPLC method described in Protocol 6.1.

-

-

Data Analysis:

-

Plot the concentration of dexamethasone formed over time. The initial linear portion of the curve represents the initial reaction velocity.

-

Enzyme activity can be expressed as the amount of dexamethasone produced per unit time per milligram of protein. By varying the substrate concentration, Michaelis-Menten kinetics (Km and Vmax) can be determined.

-

Conclusion

Dexamethasone-21-acetate serves as an effective prodrug, capitalizing on its increased lipophilicity to enhance cellular penetration. Its subsequent intracellular hydrolysis by carboxylesterases ensures the targeted release of the highly potent anti-inflammatory agent, dexamethasone. While direct quantitative data on the uptake kinetics of the acetate form are still emerging, the established principles of prodrug design and the available comparative data provide a strong framework for its rational use in research and therapeutic development. The experimental protocols detailed in this guide offer robust methods for further investigation into the cellular pharmacology of this important corticosteroid prodrug.

References

- 1. researchgate.net [researchgate.net]

- 2. Studentships for October 2026 entry | Research groups | Imperial College London [imperial.ac.uk]

- 3. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro metabolism of dexamethasone (DEX) in human liver and kidney: the involvement of CYP3A4 and CYP17 (17,20 LYASE) and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Intramolecular Processes and Their Applications in Prodrugs Approaches- Experimental and Computational Studies [dspace.alquds.edu]

- 8. researchgate.net [researchgate.net]

- 9. Distribution of [3H]dexamethasone in rat subcutaneous tissue after delivery from osmotic pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

Dexamethasone vs. Dexamethasone-21-Acetate: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction